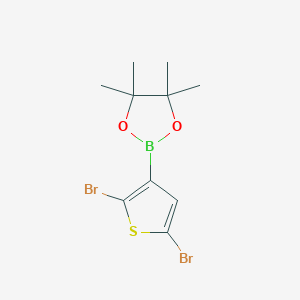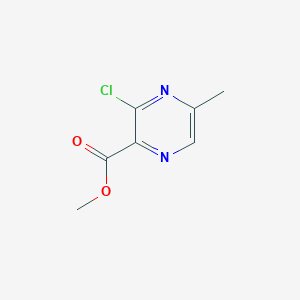
2-(Chloromethyl)-6-methoxy-1,3-benzoxazole
Descripción general
Descripción
2-(Chloromethyl)-6-methoxy-1,3-benzoxazole, also known as CM6MBO, is a synthetic organic compound with a wide range of applications in various scientific fields. It is an important intermediate used in the synthesis of various organic molecules, and is also used as a reagent in organic synthesis. CM6MBO has been used in a variety of biochemical and physiological studies due to its unique properties.
Aplicaciones Científicas De Investigación
Fluorescent Probes and Sensing Applications
2-(Chloromethyl)-6-methoxy-1,3-benzoxazole and its derivatives have been extensively studied for their application as fluorescent probes. These compounds have shown potential in sensing pH changes and specific metal cations. For instance, certain benzoxazole derivatives are sensitive to pH changes, particularly in the range of pH 7-8, leading to significant fluorescence enhancement under basic conditions. This characteristic makes them suitable for applications in biological and chemical sensing technologies (Tanaka et al., 2001).
Nanofiber and Microcrystal Formation
Benzoxazole derivatives, including those related to 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole, have been used to create nanofibers and microcrystals. These structures show strong blue light emission in the solid state, with potential applications in the development of fluorescent nanomaterials. The ability to form different types of particles based on minor chemical modifications in the benzoxazole structure offers avenues for research in material science and nanotechnology (Ghodbane et al., 2012).
DNA Topoisomerase II Inhibition
Certain benzoxazole derivatives have shown significant inhibitory activity against eukaryotic DNA topoisomerase II, an enzyme critical in DNA replication and cell division. This property is particularly relevant in the development of new anticancer drugs, as topoisomerase II inhibitors can effectively disrupt the proliferation of cancer cells. Some benzoxazole derivatives have been found to be more active than standard reference drugs in this regard, pointing to the potential of these compounds in cancer therapy research (Pınar et al., 2004).
Photoluminescence and Photochemical Properties
Benzoxazole derivatives exhibit unique photoluminescence and photochemical properties. They have been studied for their ability to emit light upon excitation, which can be utilized in developing optical materials and sensors. The study of these compounds provides insights into the fundamental principles of photochemistry and can lead to advances in photonic technologies (Ohshima et al., 2007).
Propiedades
IUPAC Name |
2-(chloromethyl)-6-methoxy-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHHUVGTQMDBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-methoxy-1,3-benzoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)